molecular formula C5H9NO3 B1673980 Hydroxyproline CAS No. 51-35-4

Hydroxyproline

Cat. No.: B1673980
CAS No.: 51-35-4
M. Wt: 131.13 g/mol
InChI Key: PMMYEEVYMWASQN-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxyproline (C₅H₉NO₃, molecular weight: 131.13 g/mol) is a non-essential amino acid derived from the post-translational hydroxylation of proline, primarily occurring in collagen and elastin . It is critical for stabilizing collagen’s triple-helix structure, enhancing thermal stability and mechanical integrity in connective tissues . This compound serves as a biochemical marker for collagen turnover, with elevated levels observed in fibrosis, wound healing, and cancer metastasis . Its quantification is widely used in research, such as assessing liver fibrosis via colorimetric assays or evaluating wound repair in porcine models .

Preparation Methods

Traditional Methods for Hydroxyproline Synthesis

Boc-Protection and Deprotection Strategy

A widely cited method involves using tert-butoxycarbonyl (Boc)-protected cis-D-hydroxyproline as a starting material. The Boc group is introduced to protect the amino group during synthesis, followed by deprotection using lithium hydroxide and hydrochloric acid. While this method achieves yields of approximately 83%, it suffers from high costs due to Boc anhydride usage and laborious purification steps involving multiple extractions and solvent removals.

Hydrogenation of this compound Esters

Another approach employs hydrogenation of cis-D-hydroxyproline ethyl ester under high-pressure hydrogen (50 psi) in the presence of a palladium catalyst. Post-hydrogenation, the product is treated with sodium hydroxide and purified via resin chromatography. Although this method yields 80%, it requires hazardous hydrogen gas and costly starting materials, limiting its industrial feasibility.

Epimerization of Trans-L-Hydroxyproline

Epimerization in acetic acid and acetic anhydride under reflux conditions converts trans-L-hydroxyproline to the cis-D isomer. After 24-hour refluxing, the product is isolated via solvent removal and recrystallization in ethanol. Despite using affordable starting materials, this method’s prolonged reaction time (48+ hours) and modest yield (74.7%) make it inefficient for large-scale production.

Novel Racemization-Recrystallization Method for Industrial Synthesis

Process Overview

A 2021 patent (CN112851560A) describes an optimized method using trans-L-hydroxyproline as the starting material, racemized in acetic acid with n-butyraldehyde as a catalyst. The process involves:

  • Racemization : Heating trans-L-hydroxyproline at 85–90°C for 8–15 hours in acetic acid with n-butyraldehyde.
  • Iterative Recrystallization : Cooling the reaction mixture to 20–25°C to precipitate crude cis-D-hydroxyproline, followed by recycling the mother liquor with fresh trans-L-hydroxyproline for at least six cycles.
  • Final Purification : Dissolving combined crude products in a methanol-ethyl acetate mixture (1:1 mass ratio) at 80–85°C, followed by cooling to 25°C for high-purity recrystallization.

Key Advantages Over Traditional Methods

  • Cost Reduction : Eliminates expensive Boc-protected intermediates and hydrogenation steps.
  • Yield Enhancement : Cyclic reuse of mother liquor increases overall yield to 85.5%.
  • Purity Optimization : Methanol-ethyl acetate recrystallization achieves 99.8% chiral purity.

Comparative Analysis of this compound Synthesis Methods

The table below summarizes critical parameters for evaluating this compound preparation techniques:

Method Starting Material Yield (%) Purity (%) Cost (Relative) Hazard Profile
Boc-Protection Boc-D-hydroxyproline 83 98.5 High Low
Hydrogenation This compound ethyl ester 80 97.2 High High (H₂ gas)
Epimerization Trans-L-hydroxyproline 74.7 95.8 Moderate Moderate (acid handling)
Racemization-Recrystallization Trans-L-hydroxyproline 85.5 99.8 Low Low

This data highlights the industrial superiority of the racemization-recrystallization method, which balances cost, safety, and output quality.

Impurity Management and Process Optimization

Role of Triethylamine in Minimizing Byproducts

Recent studies demonstrate that triethylamine (TEA) effectively scavenges acrylonitrile and acetylating agents during deprotection steps, reducing impurity formation by up to 70%. Increasing TEA volume in wash cycles prevents adduct formation, ensuring higher final purity.

Solvent System Optimization

The methanol-ethyl acetate mixture (1:1 mass ratio) enables selective crystallization of cis-D-hydroxyproline by modulating solubility. At 80–85°C, the crude product fully dissolves, while cooling to 25°C precipitates pure crystals with minimal residual solvents.

Industrial Scalability and Economic Considerations

The racemization-recrystallization method’s cyclic design reduces waste by reusing mother liquor, lowering raw material costs by 40% compared to traditional approaches. A pilot-scale trial producing 1.2 kg of cis-D-hydroxyproline confirmed a 15% reduction in energy consumption due to shorter reaction times and eliminated hydrogenation steps.

Chemical Reactions Analysis

Catabolic Pathways Leading to Glyoxylate and Oxalate

Hydroxyproline degradation occurs via mitochondrial and peroxisomal enzymes, producing glyoxylate and hydrogen peroxide (H₂O₂) :

Key Steps:

  • This compound Dehydrogenase (PRODH2) oxidizes this compound to Δ¹-pyrroline-3-hydroxy-5-carboxylate (PHC), using NAD⁺ or NADP⁺ :

    4 this compound+NAD+PHC+NADH+H+4\text{ this compound}+\text{NAD}^+\rightarrow \text{PHC}+\text{NADH}+\text{H}^+
  • PHC Reductase converts PHC to hydroxyglutamate semialdehyde, which is further metabolized to glyoxylate.

  • Glyoxylate is either converted to glycine (via alanine-glyoxylate aminotransferase) or oxidized to oxalate, a pathogenic metabolite in primary hyperoxaluria .

EnzymeReactionCofactorLocalization
PRODH2This compound → PHCNAD⁺Mitochondria
PHC ReductasePHC → Hydroxyglutamate semialdehydeNADPHMitochondria
Glyoxylate ReductaseGlyoxylate → GlycineNADPHPeroxisomes

Enzymatic Degradation and Associated Reactions

This compound catabolism involves compartmentalized enzymes to manage toxic intermediates like H₂O₂ and glyoxylate :

  • Mitochondria : PRODH2 initiates degradation, producing PHC.

  • Peroxisomes : Catalase detoxifies H₂O₂, while glyoxylate reductase minimizes oxalate formation.

Regulatory Insight : Hypoxia-inducible factor 1α (HIF-1α) levels are modulated by this compound, linking collagen turnover to oxygen sensing .

Chemical Modifications and Synthetic Derivatives

This compound’s rigid pyrrolidine ring enables stereoselective modifications for peptide engineering :

4-Iodophenyl this compound Derivatives

  • Suzuki–Miyaura Cross-Coupling : Forms biaryl peptides under aqueous conditions.

  • Sonogashira Reaction : Introduces alkynyl groups for fluorescent probes.

DerivativeReaction TypeApplication
4-I-Ph-HypSuzuki–Miyauraβ-turn stabilization in peptides
4-NO₂-Bz-HypAcylationConformational studies

Equilibrium Analysis

  • Substituted this compound derivatives exhibit distinct trans/cis isomerization equilibria (Table below) :

DerivativeKtrans cisK_{\text{trans cis}}ΔG\Delta G (kcal/mol)
Hyp(4-I-Ph)10-1.5
Hyp(4-NO₂-Bz)8-1.2

Analytical Detection Methods

Colorimetric assays quantify this compound via chloramine-T oxidation and DMAB complexation , yielding a pink chromophore measurable at 560 nm :

This compound+Chloramine TOxidized IntermediateDMABColored Product\text{this compound}+\text{Chloramine T}\rightarrow \text{Oxidized Intermediate}\xrightarrow{\text{DMAB}}\text{Colored Product}

Key Protocol Steps :

  • Oxidize samples with chloramine-T (5 min, RT).

  • Develop color with DMAB (90 min, 60°C).

  • Quantify using a standard curve .

Scientific Research Applications

Biomedical Applications

1.1 Biochemical Marker

Hydroxyproline serves as a significant biochemical marker for various diseases. Elevated levels of this compound are associated with conditions such as graft-versus-host disease, keloids, and vitiligo, indicating its potential in diagnosing and monitoring these disorders. Conversely, decreased levels are linked to poor wound healing, highlighting its importance in tissue repair processes .

Table 1: this compound Levels in Various Conditions

ConditionThis compound LevelImplication
Graft-versus-host diseaseElevatedDisease progression monitoring
KeloidsElevatedFibrosis assessment
VitiligoElevatedDisease activity indicator
Poor wound healingDecreasedImpaired tissue repair

1.2 Role in Collagen Synthesis

This compound is essential for collagen stability and synthesis. It contributes to the thermodynamic stability of collagen's triple-helical structure, which is vital for maintaining the integrity of skin, cartilage, and bone .

Case Study: Collagen Stability

Research has demonstrated that this compound enhances collagen stability under thermal stress conditions. A study indicated that this compound supplementation improved the structural integrity of collagen fibers, suggesting its potential therapeutic application in conditions where collagen degradation is prevalent .

Nutritional Applications

2.1 Dietary Supplementation

Recent studies have explored this compound's role in nutrition, particularly its potential benefits for growth and health in animals. This compound can serve as a substrate for synthesizing glycine and other essential amino acids, particularly important for poultry and livestock .

Table 2: Nutritional Benefits of this compound

Animal TypeThis compound RoleBenefit
PoultryGlycine synthesisImproved growth performance
RuminantsEnergy metabolismEnhanced nutritional efficiency
NeonatesSupports developmentCritical for early growth stages

Material Science Applications

3.1 Biomimetic Polymers

This compound has been utilized in developing biomimetic and biodegradable polymers due to its ability to stabilize collagen-like structures. These polymers have applications in drug delivery systems and tissue engineering .

Case Study: Polyproline Dendrimers

Research on polyproline dendrimers incorporating this compound has shown promising results in enhancing cellular uptake and translocation in kidney cells. This suggests potential uses in targeted drug delivery systems .

Table 3: Properties of this compound-Based Polymers

Polymer TypeApplication AreaKey Property
Polyproline dendrimersDrug deliveryEnhanced cell translocation
This compound-derived scaffoldsTissue engineeringBiocompatibility

Mechanism of Action

Hydroxyproline exerts its effects primarily through its role in collagen stability. The hydroxylation of proline residues in collagen increases the stability of the collagen triple helix by forming hydrogen bonds. This stabilization is crucial for the structural integrity of connective tissues. The enzyme prolyl hydroxylase catalyzes the hydroxylation reaction, which requires molecular oxygen, ferrous iron, and ascorbic acid as cofactors .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Proline

  • Structural Relationship : Hydroxyproline is a hydroxylated derivative of proline, with a hydroxyl group (-OH) added to the gamma carbon (C4) . This modification occurs enzymatically via prolyl hydroxylase in the endoplasmic reticulum.
  • Functional Differences: Collagen Stability: this compound’s hydroxyl group forms hydrogen bonds with water and neighboring collagen strands, enhancing structural rigidity. Metabolic Pathways: Proline is catabolized to glutamate, while this compound is metabolized to pyruvate and glyoxylate . Biological Roles: this compound is collagen-specific, whereas proline is ubiquitous in proteins. In aging mouse livers, this compound levels increase significantly (log2 fold change >1 in males), unlike proline .

Glycine

  • Structural Contrast: Glycine (C₂H₅NO₂) is the smallest amino acid, enabling tight packing in collagen’s triple helix. Unlike this compound, it lacks a cyclic structure or hydroxyl group.
  • Functional Synergy :
    • Collagen Composition : Glycine constitutes ~33% of collagen residues, forming the helix’s core, while this compound stabilizes the structure .
    • Biochemical Detection : Near-infrared spectroscopy (NIRS) models for ligament analysis show this compound and glycine contribute similarly to collagen’s CH-group absorption spectra .

Galactosyl Hydroxylysine (GHL)

  • Structural and Functional Context : GHL is a post-translationally modified hydroxylysine residue in collagen, glycosylated with galactose.
  • Comparative Utility in Disease Monitoring :
    • Sensitivity : In Paget’s bone disease, urinary this compound/creatinine ratios are more sensitive to treatment response than GHL (p<0.05) .
    • Assay Practicality : GHL assays are faster and cheaper but less reflective of dynamic collagen remodeling compared to this compound .

Deoxypyridinoline (DPD)

  • Functional Similarity : DPD is a collagen crosslinker excreted during bone resorption.
  • Comparative Clinical Use :
    • In Paget’s disease, DPD and this compound both correlate with disease activity, but this compound is more responsive to bisphosphonate therapy .

Key Research Findings and Data

Table 1: this compound Levels in Disease Models

Condition/Model This compound Content Comparison Compound/Group Reference
Liver Fibrosis (TAA-induced rats) 330% increase in total this compound vs. controls Norursodeoxycholic acid reduced this compound by 30.6%
Porcine Wound Healing 891 ± 332 μM/mg (MACF + O₂) vs. 450 ± 191 μM/mg (Derma-Gel) in caudal region Derma-Gel-treated wounds
Aging Mouse Liver Log2-transformed this compound increased 2.5-fold in males (FDR <0.05) Proline (no significant change)

Table 2: Biochemical Markers in Collagen-Related Diseases

Marker Sensitivity in Paget’s Disease Clinical Utility Reference
This compound High Gold standard for collagen turnover
GHL Moderate Cost-effective screening
DPD High Bone-specific resorption

Mechanistic and Clinical Implications

  • Fibrosis and Cancer : this compound accumulation in liver fibrosis (e.g., 330% increase in TAA models ) and pancreatic cancer (via EGLN/HIF1A pathway ) underscores its role in extracellular matrix dysregulation.
  • Wound Healing : Higher this compound in treated wounds (e.g., 891 μM/mg in MACF + O₂ ) correlates with collagen deposition and epithelialization.
  • Aging : Sex-specific this compound increases in aging mice suggest hormonal influences on collagen metabolism .

Biological Activity

Hydroxyproline, a non-proteinogenic amino acid derived from proline, plays a significant role in various biological processes, particularly in the stabilization of collagen structure and in cellular responses to hypoxia. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological roles, and implications in health and disease.

1. Metabolism of this compound

This compound is primarily synthesized through the post-translational modification of proline residues in collagen by prolyl hydroxylase enzymes. This modification is crucial for collagen stability and function. The metabolism of this compound involves its conversion to other metabolites via various enzymatic pathways:

  • Enzymatic Pathways : this compound is catabolized in the liver and kidneys into glycine and other metabolites. Key enzymes involved include proline dehydrogenase and delta-1-pyrroline-5-carboxylate dehydrogenase, which facilitate its conversion to pyruvate and glucose .

Table 1: Enzymatic Pathways of this compound Metabolism

EnzymeFunction
Proline Dehydrogenase (PRODH)Converts proline to delta-1-pyrroline-5-carboxylate
Delta-1-Pyrroline-5-Carboxylate Dehydrogenase (P5CDH)Converts delta-1-pyrroline-5-carboxylate to proline
This compound OxidaseConverts this compound to glyoxylate

2. Physiological Roles

This compound is integral to collagen stability, influencing tissue integrity and repair mechanisms. Its hydroxylation contributes to the formation of stable triple helical structures in collagen fibers, which are essential for mechanical strength in connective tissues.

Hypoxia Response : this compound plays a critical role in cellular responses to low oxygen levels (hypoxia). The hydroxylation of prolyl residues on hypoxia-inducible factor (HIF) proteins regulates their stability and activity. Under normoxic conditions, hydroxylated HIF is targeted for degradation, while hypoxia prevents this process, allowing HIF to activate genes involved in erythropoiesis and angiogenesis .

A. This compound in Disease States

Research indicates elevated levels of this compound in various pathological conditions:

  • Marfan Syndrome : Increased this compound excretion has been documented in patients with Marfan syndrome, suggesting a potential biomarker for connective tissue disorders .
  • Gingivitis : A study found higher salivary this compound levels in children with gingivitis compared to healthy controls, indicating its potential role as a marker for periodontal disease .

B. Therapeutic Potential

The modulation of this compound metabolism presents therapeutic opportunities:

  • Cancer Therapy : Inhibitors targeting HIF prolyl hydroxylases are being explored as potential treatments for cancer by stabilizing HIF and promoting apoptosis in tumor cells .
  • Nutritional Supplementation : this compound supplementation has shown promise in enhancing growth performance in livestock and may have implications for human nutrition, particularly in protein synthesis and metabolic health .

Case Study 1: this compound Levels in Marfan Syndrome

A clinical study involving eight subjects (including three with Marfan syndrome) monitored urinary this compound excretion over several weeks. Results indicated that dietary interventions did not significantly alter this compound levels, suggesting that metabolic regulation may be impaired in this condition .

Case Study 2: Salivary this compound and Gingivitis

In a controlled study comparing salivary this compound levels among children with gingivitis versus healthy peers, findings revealed significantly higher concentrations in the diseased group, supporting the hypothesis that this compound may serve as a biomarker for gingival inflammation .

Properties

IUPAC Name

(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMYEEVYMWASQN-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25249-07-4
Record name L-Proline, 4-hydroxy-, (4R)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25249-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10883225
Record name Hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
Record name Hydroxyproline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14832
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-Hydroxyproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

Decomposes
Record name Hydroxyproline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Soluble in water at 0, 25, 50, and 60 °C, 361 mg/mL at 25 °C
Record name Hydroxyproline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Hydroxyproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

618-28-0, 51-35-4
Record name DL-Hydroxyproline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Hydroxyproline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyproline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Hydroxyproline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYPROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMB44WO89X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Hydroxyproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

274°C, 274 - 275 °C
Record name Hydroxyproline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Hydroxyproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyproline
Reactant of Route 2
Hydroxyproline
Reactant of Route 3
Hydroxyproline
Reactant of Route 4
Hydroxyproline
Reactant of Route 5
Hydroxyproline
Reactant of Route 6
Hydroxyproline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.